3,3-Difluoro-2-(4-fluorophenyl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12F3N |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
3,3-difluoro-2-(4-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H12F3N/c12-9-4-2-8(3-5-9)10-11(13,14)6-1-7-15-10/h2-5,10,15H,1,6-7H2 |
InChI Key |
OJJNMBWVCJVOID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C2=CC=C(C=C2)F)(F)F |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Pathway Elucidation
Elucidation of Reaction Mechanisms in Fluorinated Piperidine (B6355638) Ring Formation
The construction of the 3,3-difluoropiperidine (B1349930) ring system can be approached through several mechanistic pathways, primarily involving the cyclization of functionalized acyclic precursors.
One prominent strategy is the intramolecular cyclization of fluorinated alkenylamines. For instance, the cyclization of N-substituted 2,2-difluoro-4-pentenylamines can be induced by N-halosuccinimides (NXS). researchgate.net The reaction is believed to proceed via an initial reaction of the amine with the NXS reagent, which, under acidic conditions or with a Lewis acid, facilitates a haloaminocyclization. The regiochemical outcome of this cyclization, yielding either a six-membered piperidine ring or a five-membered pyrrolidine (B122466) ring, is highly dependent on the reaction conditions and the nature of the halogen. For example, treatment of N-benzyl-2,2-difluoro-4-pentenamine with N-chlorosuccinimide (NCS) can lead to a mixture of the 5-chloropiperidine and the corresponding 5-(chloromethyl)pyrrolidine. researchgate.net
Another powerful method for constructing fluorinated heterocyclic rings is the Prins-type cyclization. In this approach, a homoallylic amine can react with an aldehyde in the presence of a Lewis acid. Specifically, when boron trifluoride etherate (BF₃·OEt₂) is used in stoichiometric amounts, it serves not only as a Lewis acid to activate the aldehyde but also as a fluoride (B91410) source to quench the resulting tertiary carbocation intermediate. nih.gov This aza-Prins fluorination cyclisation offers a direct route to 4-fluoropiperidines. nih.gov While this method typically yields 4-fluoro derivatives, the underlying principle of Lewis acid-promoted cyclization followed by nucleophilic trapping is a key mechanistic paradigm in heterocycle synthesis.
A further mechanistic pathway involves the 1,4-conjugate addition of a difluoroacetyl synthon to an activated alkene, followed by a sequence of transformations. Synthetic strategies toward 4-substituted 3,3-difluoropiperidines have utilized the 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles, catalyzed by copper powder. nih.gov The resulting adduct undergoes reduction of the nitrile to a primary amine, which then allows for intramolecular lactamization. Subsequent reduction of the lactam yields the desired 3,3-difluoropiperidine core. nih.gov The key mechanistic steps are the copper-mediated radical addition and the reductive cyclization cascade.
Role of Catalysts and Reagents in Achieving Stereocontrol and Regioselectivity
The choice of catalysts and reagents is critical in directing the outcome of the synthesis, particularly in controlling the relative and absolute stereochemistry of the newly formed chiral centers in the piperidine ring.
In metal-catalyzed reactions, the ligand coordinated to the metal center plays a pivotal role. For the synthesis of piperidines via copper-catalyzed intramolecular C–H amination, scorpionate (Tpˣ) ligands are employed. acs.org The steric and electronic properties of these ligands, modified by changing the substituents on the pyrazolyl rings, can influence reaction yields, although their impact on diastereoselectivity may be subtle. acs.org This suggests that while the ligand environment is crucial for catalytic turnover, the steric hindrance in the cyclization transition state may not be sufficiently large to enforce high diastereoselectivity in all cases. acs.org Palladium catalysts are also instrumental. For example, Pd(OAc)₂ combined with bidentate phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) has been shown to be effective in reactions involving C-H functionalization, favoring specific products over undesired side reactions. researchgate.net
Table 1: Effect of Ligand on Copper-Catalyzed C-H Amination Yield This table is illustrative, based on findings for copper-catalyzed pyrrolidine/piperidine synthesis, to demonstrate the principle of ligand effects.
| Entry | Ligand | Product Yield (%) |
|---|---|---|
| 1 | Tp | 45 |
| 2 | Tp* | 75 |
| 3 | TpiPr2 | 89 |
| 4 | TpBr3 | 25 |
Data derived from mechanistic studies on related copper-catalyzed aminations. acs.org
Reagents also dictate regioselectivity. In the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines, the choice of halogen is crucial. Using N-iodosuccinimide (NIS) can lead exclusively to the 6-endo-trig cyclization product (the piperidine), whereas N-bromosuccinimide (NBS) or NCS can yield mixtures of the 6-endo (piperidine) and 5-exo (pyrrolidine) products. researchgate.net This highlights the directing effect of the electrophilic halogen source in the key cyclization step.
The stereoselective synthesis of specific diastereomers of 4-aryl-3-methylpiperidines has been achieved by careful selection of the reaction pathway. For instance, the (3R,4R) isomer can be obtained via nucleophilic substitution of a fluoroarene with a deprotonated 3-methyl-4-piperidinenitrile, while the (3R,4S) isomer can be accessed through the alkoxymethylation of a metalloenamine. researchgate.net These distinct strategies underscore how the choice of reagents and reaction mechanism directly governs the stereochemical outcome.
Analysis of Intermediates and Transition States in Synthetic Pathways
The detailed analysis of reaction intermediates and transition states, often through a combination of experimental and computational methods, provides deep insight into reaction mechanisms and selectivity.
In copper-catalyzed C-H amination reactions, kinetic isotope effect (KIE) studies, where a hydrogen atom at the reacting C-H bond is replaced by deuterium, are informative. A primary KIE value significantly greater than one indicates that the C-H bond cleavage is the rate-limiting step of the reaction. acs.org For copper-catalyzed piperidine formation, kH/kD values as high as 4.2 have been measured, strongly supporting C-H bond cleavage as the turnover-limiting step. acs.org Spectroscopic studies and reactivity tests suggest the involvement of a Cu(II)-F species, generated from the interaction of the initial Cu(I) catalyst with the N-F bearing substrate. acs.org However, a separately synthesized potential fluorinated intermediate was found to convert to the final product at a much slower rate than the main catalytic reaction, suggesting it is not a true intermediate on the primary reaction pathway. acs.org
Computational studies using Density Functional Theory (DFT) are invaluable for mapping out the energy landscape of a reaction. In the context of synthesizing 2-arylpiperidines, DFT calculations have been used to determine the minimal energy conformations of the piperidine ring. acs.org These studies revealed that for an N-Boc-2-phenylpiperidine, the lowest energy conformers have the phenyl group in an axial position. acs.org Transition state calculations can further elucidate the energy barriers for conformational changes, such as ring flipping or rotation of protecting groups, which are crucial for understanding the stereochemical course of a reaction. acs.org
In Lewis acid-catalyzed Prins fluorination reactions, the key intermediate is a carbocation formed after the initial C-C bond formation. nih.gov The stereochemistry of the final product is determined by the conformation of this carbocationic intermediate and the trajectory of the subsequent nucleophilic attack by the fluoride ion. DFT studies on related systems have shown that cation-π or cation-lone pair interactions between the intermediate and protecting groups can play a vital role in stabilizing specific transition-state structures, thereby influencing the stereochemical outcome. researchgate.net
Solvent Effects on Reaction Outcomes and Selectivity
The solvent is not merely an inert medium for a reaction but can play a decisive role in influencing reaction rates, regioselectivity, and stereoselectivity.
Computational and NMR spectroscopic studies on a range of fluorinated piperidine derivatives have revealed that solvation and solvent polarity are major factors in determining their conformational equilibrium. researchgate.net For protonated fluoropiperidines, the preference for having a fluorine atom in the axial position is often stabilized by charge-dipole interactions between the C-F dipole and the ammonium (B1175870) cation (N⁺-H). The polarity of the solvent can modulate the strength of these intramolecular interactions as well as introduce competing intermolecular interactions with the solute.
Table 2: Calculated Conformational Free Energy Differences (ΔG) for 3-Fluoropiperidine (B1141850) Derivatives in Different Media This table illustrates the principle of solvent effects on the conformational preference of fluorinated piperidines.
| Compound | Conformer Comparison (Equatorial vs. Axial) | ΔG in Gas Phase (kcal/mol) | ΔG in Chloroform (kcal/mol) | ΔG in Water (kcal/mol) |
|---|---|---|---|---|
| 3-Fluoropiperidine (HCl salt) | ΔG (eq - ax) | +2.02 | +1.73 | +1.02 |
| cis-3,5-Difluoropiperidine (HCl salt) | ΔG (dieq - diax) | +3.49 | +2.86 | +1.57 |
A positive ΔG indicates the axial conformer is more stable. Data adapted from computational studies on fluorinated piperidines. researchgate.net
The data show that while the axial conformer is favored in all media, the energy difference (and thus the population bias) is significantly affected by the solvent environment, being most pronounced in the gas phase and least in a polar protic solvent like water. researchgate.net This conformational flexibility, influenced by the solvent, can directly impact the reactivity and selectivity of subsequent chemical transformations on the piperidine ring.
In specific reactions, the solvent can dramatically alter the product ratio. For example, in [3+2] cycloaddition reactions, changing the solvent from dichloromethane (B109758) to toluene, ethanol, or dimethyl sulfoxide (B87167) has been shown to systematically change the regioselectivity of the cycloadducts formed. google.com Similarly, in functionalization reactions mediated by reagents like Selectfluor™, the choice of solvent (e.g., trifluoroacetic acid vs. acetonitrile) can completely switch the reactive site of a bifunctional nucleophile, leading to different product classes. rsc.org Therefore, the selection and optimization of the solvent system are critical steps in developing a successful synthesis for a target molecule like 3,3-Difluoro-2-(4-fluorophenyl)piperidine.
In-depth Analysis of this compound Reveals Complex Conformational Behaviors
A detailed examination of the stereoelectronic and conformational properties of the trifluorinated piperidine derivative, this compound, highlights the significant influence of fluorine substitution on molecular geometry and intermolecular interactions. Advanced spectroscopic and computational methods have been employed to elucidate the intricate balance of forces governing its structural preferences, providing critical insights for its application in medicinal chemistry and materials science.
The study of fluorinated piperidines has garnered considerable attention due to the unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability and altered basicity (pKa). uq.edu.aunih.gov The specific placement of fluorine atoms within the piperidine ring, as seen in this compound, introduces complex stereoelectronic effects that dictate the molecule's three-dimensional shape and its potential interactions with biological targets.
Conformational Analysis and Molecular Recognition Studies
The conformational landscape of 3,3-difluoro-2-(4-fluorophenyl)piperidine is primarily defined by the chair conformation of the piperidine (B6355638) ring and the orientation of the substituents. The presence of a gem-difluoro group at the C3 position and a fluorophenyl group at the C2 position creates a fascinating case for conformational analysis, where multiple non-covalent interactions are at play.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational preferences of fluorinated molecules in solution. sigmaaldrich.com For piperidine derivatives, the coupling constants between protons (¹H-¹H) and between fluorine and protons (¹⁹F-¹H) are particularly informative for determining the axial or equatorial orientation of substituents.
In the case of this compound, the piperidine ring is expected to exist predominantly in a chair conformation to minimize steric strain. chemicalbook.com The orientation of the C2-substituent (4-fluorophenyl) and the relative orientation of the two fluorine atoms at C3 are determined by a complex interplay of steric and electronic effects.
Analysis of related fluorinated piperidines by NMR has shown that fluorine atoms can exhibit a preference for the axial position, a phenomenon that contradicts simple steric considerations. uq.edu.ausigmaaldrich.com This preference is often attributed to stabilizing hyperconjugative and electrostatic interactions. For this compound, one fluorine atom at C3 would be axial and the other equatorial. The orientation of the bulky 2-(4-fluorophenyl) group would likely be equatorial to minimize steric clashes. Detailed analysis of ³J(F,H) coupling constants would be essential to confirm these preferences experimentally. uq.edu.ausigmaaldrich.com
Table 1: Representative NMR Data for Fluorinated Piperidines This table is illustrative, based on data for related compounds, as specific experimental values for this compound are not publicly available.
| Nucleus | Compound Class | Typical Chemical Shift (ppm) | Key Coupling Constants (Hz) | Inferred Conformation |
|---|---|---|---|---|
| ¹H | 2-Arylpiperidines | H2: ~3.5-4.5 | ³J(H2a,H3a) ≈ 10-12 | Equatorial Aryl Group |
| ¹⁹F | 3-Fluoropiperidines | Axial F: ~ -210 to -220 | ³J(Fa,He) ≈ 10-15 | Axial Fluorine |
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the conformational energies and electronic structures of molecules, complementing experimental findings. uq.edu.aunih.govnih.gov
DFT calculations are employed to optimize the geometry of various possible conformers of this compound and to calculate their relative energies. uq.edu.aunih.gov These calculations can quantify the electronic effects of the fluorine substituents. The high electronegativity of fluorine polarizes the C-F bond, creating a partial positive charge on the carbon and a partial negative charge on the fluorine. This polarization significantly influences the molecule's electrostatic potential and its interactions with its environment. nih.gov In this compound, the cumulative inductive effect of the three fluorine atoms can significantly lower the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart.
The conformational preferences in fluorinated piperidines are not governed by sterics alone but are heavily influenced by subtle electronic interactions. uq.edu.ausigmaaldrich.com
Charge-Dipole Interactions: These are electrostatic interactions between a formal charge (like a protonated piperidine nitrogen, N⁺-H) and a molecular dipole (like the C-F bond). In the protonated form of this compound, the interaction between the positive charge on the nitrogen and the negative end of the C-F dipole (the fluorine atom) can stabilize certain conformations. uq.edu.ausigmaaldrich.com This through-space interaction is often distance and geometry-dependent.
Hyperconjugation: This involves the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. A key interaction in fluorinated cyclohexanes and piperidines is the σ(C-H) → σ*(C-F) hyperconjugation. uq.edu.ausigmaaldrich.com When a C-F bond is in an axial position, it can accept electron density from adjacent anti-periplanar axial C-H bonds, leading to a net stabilization of the axial conformer. This effect is considered a primary reason for the "axial-F preference" observed in many fluorinated six-membered rings. uq.edu.ausigmaaldrich.com
The surrounding solvent can have a profound impact on the conformational equilibrium of a molecule. uq.edu.ausigmaaldrich.com Studies on related fluorinated piperidines have shown that the preference for the axial fluorine conformation can be highly dependent on solvent polarity. uq.edu.ausigmaaldrich.com
Table 2: Calculated Energy Differences (ΔG) for Axial vs. Equatorial Conformers of a Model 3-Fluoropiperidine (B1141850) in Different Solvents This table illustrates the general trend observed in related systems.
| Solvent | Dielectric Constant (ε) | ΔG (axial-equatorial) (kcal/mol) | Favored Conformer |
|---|---|---|---|
| Gas Phase | 1 | +0.5 | Axial |
| Toluene | 2.4 | -0.2 | Axial |
| Chloroform | 4.8 | -0.5 | Axial |
| Water | 78.4 | -0.8 | Axial |
Data derived from general findings for fluorinated piperidines. uq.edu.ausigmaaldrich.com
Understanding the precise three-dimensional structure and conformational dynamics of this compound is crucial for rational drug design. The defined orientation of the fluorophenyl ring and the fluorine atoms creates a specific pharmacophore that dictates how the molecule binds to a receptor or enzyme active site.
The fluorine atoms can engage in non-covalent interactions such as hydrogen bonds (with C-F as a weak acceptor) and dipole-dipole interactions, which can be critical for binding affinity and selectivity. Furthermore, by locking the piperidine ring into a preferred conformation, the entropic cost of binding to a biological target is reduced, which can lead to higher affinity. The strategic placement of fluorine atoms, therefore, serves as a powerful tool to create conformationally rigid scaffolds for the development of new therapeutic agents. sigmaaldrich.com
Structure Activity Relationship Sar and Ligand Design Principles in Fluorinated Piperidines
Modulation of Pharmacological Properties via Fluorine Substitution
The substitution of hydrogen with fluorine can lead to profound changes in a molecule's profile, a strategy intentionally used to overcome pharmacokinetic challenges and enhance potency.
One of the primary reasons for introducing fluorine into drug candidates is to improve metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. In the case of 3,3-Difluoro-2-(4-fluorophenyl)piperidine, the gem-difluoro group at the C-3 position, adjacent to the phenyl ring, serves as a "metabolic shield." This strategic placement blocks oxidative metabolism at a typically vulnerable site, which can increase the compound's half-life and bioavailability.
Interactive Table 1: Effect of Fluorination on Physicochemical Properties
This table illustrates how fluorine substitution on a piperidine (B6355638) scaffold can modulate key properties relevant to drug design, based on data from analogous compounds.
| Compound Analogue | Fluorine Position | Ki (nM) | cLogP | CNS MPO Score |
| 3,3-difluoro A | C-3 gem-difluoro | 140 | >5.0 | <4.0 |
| 4,4-difluoro B | C-4 gem-difluoro | 5.5 | ~4.0 | >4.0 |
| Non-fluorinated C | None | - | <4.0 | - |
Data is representative and derived from studies on analogous D4 receptor antagonists to illustrate principles. chemrxiv.orgnih.gov CNS MPO (Central Nervous System Multi-Parameter Optimization) score predicts suitability for a CNS target.
The basicity of the piperidine nitrogen is a crucial determinant of a drug's pharmacokinetic and pharmacodynamic properties, influencing its solubility, receptor binding, and potential for off-target effects like hERG ion channel inhibition. The introduction of fluorine atoms, particularly in close proximity to the nitrogen, exerts a powerful inductive electron-withdrawing effect.
In this compound, the two fluorine atoms at the C-3 position significantly reduce the electron density on the nitrogen atom. This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby lowering the compound's pKa and making it less basic. The modulation of basicity by nearby fluorine substituents is often additive and decreases exponentially as the distance between the fluorine and the nitrogen increases. nih.govresearchgate.net This pKa reduction is a deliberate design strategy; a lower pKa can reduce unwanted interactions with the hERG channel, a common cause of cardiotoxicity, and can optimize a compound's absorption and distribution profile, particularly for CNS targets. scientificupdate.com
Beyond inductive effects, fluorine substitution enhances a molecule's electronic properties in ways that can be exploited for ligand design. The C-F bond possesses a strong dipole moment, which can lead to favorable electrostatic and charge-dipole interactions with amino acid residues in a protein's binding pocket. nih.gov
Furthermore, fluorination can influence the conformational preferences of the piperidine ring. Studies have shown that the conformational behavior of fluorinated piperidines is a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.govresearchgate.net For instance, an axial orientation of a fluorine atom on a piperidine ring can be stabilized by hyperconjugative interactions (σC-H → σ*C-F) and favorable charge-dipole interactions between the C-F bond and the protonated nitrogen. nih.gov This ability to enforce a specific, rigid conformation can be advantageous for locking a molecule into its bioactive conformation, potentially increasing binding affinity and selectivity for its intended target.
Rational Design of Fluorinated Piperidine Scaffolds for Specific Biological Targets
The principles outlined above form the basis for the rational design of fluorinated piperidine scaffolds. Medicinal chemists can strategically place fluorine atoms to optimize a lead compound for a specific biological target.
For CNS targets like the dopamine (B1211576) transporter, achieving an optimal balance of lipophilicity and pKa is critical for crossing the blood-brain barrier (BBB). Fluorination provides a tool to increase lipophilicity while simultaneously lowering pKa. A lower pKa reduces the proportion of the compound that is protonated at physiological pH, which can limit efflux by transporters like P-glycoprotein (P-gp) and improve BBB penetration. scientificupdate.com
The design of this compound exemplifies this approach. The 4-fluorophenyl group is a common feature in CNS-active compounds, where the fluorine atom can enhance binding affinity through specific interactions. The gem-difluoro group at the 3-position is rationally included to block metabolic oxidation and fine-tune the nitrogen's basicity, creating a more drug-like molecule with potentially improved pharmacokinetic properties and a better safety profile. acs.org
Case Studies in SAR Exploration of Fluorinated Piperidine Derivatives
The utility of these design principles is best illustrated through specific examples where fluorinated piperidines have been explored as potent and selective ligands.
The dopamine transporter (DAT) is a critical target for treating conditions such as ADHD and depression. Many DAT inhibitors, including methylphenidate, feature a piperidine core. The structure-activity relationships of these compounds have been extensively studied, and fluorination has emerged as a key strategy for creating improved analogues.
In the context of DAT inhibitors, the 2-(phenyl)piperidine scaffold is a privileged structure. Introducing gem-difluorination at the C-3 position, as in this compound, builds upon this established pharmacophore. SAR studies on closely related fluorinated DAT inhibitors have demonstrated the potent effects of these substitutions. For example, fluorinated derivatives of methylphenidate have been synthesized to explore how these modifications impact binding affinity and selectivity. acs.org
Interactive Table 2: SAR of Fluorinated Phenylpiperidine Analogues for Receptor Binding
This table shows binding affinity data for compounds with different fluorination patterns on the phenyl ring, based on data from analogous D4 receptor antagonists.
| Compound Analogue | Phenyl Substitution | Ki (nM) |
| Analogue 8a | 4-fluorophenyl | 5.5 |
| Analogue 8b | 3,4-difluorophenyl | 13 |
| Analogue 8c | 3-fluoro-4-methylphenyl | 72 |
| Analogue 8d | 4-chlorophenyl | 53 |
| Analogue 8e | 3-fluorophenyl | 27 |
Data is representative and derived from studies on analogous D4 receptor antagonists to illustrate SAR principles. nih.gov
These studies collectively underscore that the strategic placement of fluorine in the 2-phenylpiperidine (B1215205) scaffold is a powerful tool for modulating DAT affinity. The combination of metabolic blocking, pKa modulation, and enhanced electronic interactions provided by the 3,3-difluoro and 4-fluorophenyl substitutions makes this compound a rationally designed compound with significant potential as a CNS-active agent.
Dopamine 4 Receptor (D4R) Antagonists
The dopamine D4 receptor (D4R) is a G protein-coupled receptor implicated in various neuropsychiatric disorders, including schizophrenia and ADHD. The development of selective D4R antagonists has been an active area of research. The incorporation of fluorine into piperidine-containing ligands has been explored to enhance their potency and selectivity.
In the context of this compound, the gem-difluoro group at the 3-position of the piperidine ring is a key structural feature. This modification can induce a gauche effect, influencing the ring's conformation and the spatial orientation of the adjacent 2-(4-fluorophenyl) substituent. This conformational constraint can be crucial for optimal interaction with the D4R binding pocket. Furthermore, the fluorine atom on the phenyl ring can modulate electronic properties and potentially engage in specific interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the receptor.
Research into related fluorinated piperidines has shown that the position and number of fluorine atoms can dramatically alter D4R affinity and functional activity. For instance, studies on a series of N-substituted-4-(4-fluorobenzoyl)piperidines have demonstrated that the 4-fluorophenyl moiety is a favorable feature for D4R antagonism. While direct SAR data for this compound as a D4R antagonist is not extensively documented in publicly available literature, the combination of the 3,3-difluoro substitution and the 4-fluorophenyl group represents a rational design strategy to achieve high affinity and selectivity for the D4R.
NR2B NMDA Receptor Antagonists
The NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor is a critical target for the development of therapeutics for neurological conditions such as depression, chronic pain, and neurodegenerative diseases. Many potent and selective NR2B antagonists feature a piperidine core.
The structure of this compound contains elements that are relevant to NR2B antagonism. The 2-substituted piperidine motif is a common feature in well-known NR2B antagonists like ifenprodil (B1662929) and its analogs. The aryl group, in this case, 4-fluorophenyl, typically binds to a specific hydrophobic pocket within the NR2B subunit. The fluorine substituent on the phenyl ring can enhance this binding affinity through favorable hydrophobic and electronic interactions.
The gem-difluoro substitution at the 3-position is a less common but potentially impactful modification. This functional group can alter the pKa of the piperidine nitrogen, which is often crucial for the salt bridge interaction with an acidic residue (e.g., Glu286) in the receptor's binding site. Moreover, the conformational restriction imposed by the difluoro group can pre-organize the ligand into a bioactive conformation, thereby reducing the entropic penalty upon binding.
| Compound Feature | Potential Role in NR2B Antagonism |
| 2-(4-fluorophenyl) group | Binds to hydrophobic pocket in the NR2B subunit. |
| Piperidine Nitrogen | Forms a key salt bridge interaction with acidic residues. |
| 3,3-Difluoro substitution | Modulates pKa of the piperidine nitrogen and restricts ring conformation. |
Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets for cancer therapy. HDAC inhibitors typically consist of three key pharmacophoric elements: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme.
While piperidine rings are frequently employed as part of the linker or cap group in HDAC inhibitors, the direct role of a compound like this compound as a standalone HDAC inhibitor is not well-established. However, this fluorinated scaffold could be incorporated into larger molecules designed as HDAC inhibitors.
Enzyme Inhibitors (e.g., FAAH Inhibitors, Ribonucleotide Reductases (RNRs))
Fatty Acid Amide Hydrolase (FAAH) Inhibitors:
FAAH is a serine hydrolase that degrades endocannabinoids, making it a target for pain and inflammatory disorders. Piperidine-based structures have been investigated as FAAH inhibitors. The design of these inhibitors often involves a central heterocyclic core that presents substituents to interact with the enzyme's active site. The this compound scaffold could be envisioned as a core element in a novel FAAH inhibitor. The fluorinated phenylpiperidine part could interact with the hydrophobic acyl chain binding pocket of FAAH, while the piperidine nitrogen could be functionalized to incorporate a group that interacts with the catalytic serine residue.
Ribonucleotide Reductases (RNRs):
RNRs are enzymes essential for DNA synthesis and repair, making them a target in cancer chemotherapy. While there is limited direct evidence for this compound as an RNR inhibitor, fluorinated nucleoside analogs are a well-established class of RNR inhibitors (e.g., gemcitabine). It is conceivable that a non-nucleoside inhibitor incorporating the this compound scaffold could be designed. In such a scenario, this moiety might mimic the binding of the ribonucleotide substrate, with the fluorine atoms potentially interacting with key residues in the active site.
Targeting Inducible Nitric Oxide Synthase (iNOS)
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) and is implicated in inflammatory diseases and septic shock. The development of selective iNOS inhibitors is a significant therapeutic goal. Many iNOS inhibitors contain a basic nitrogen functionality, often within a heterocyclic ring like piperidine, which mimics the guanidino group of the natural substrate, L-arginine.
The this compound scaffold possesses the basic piperidine nitrogen that could anchor the molecule in the iNOS active site. The 2-(4-fluorophenyl) substituent could be positioned to interact with a hydrophobic region near the active site, potentially enhancing selectivity over other NOS isoforms (nNOS and eNOS). The gem-difluoro group at the 3-position could influence the basicity of the piperidine nitrogen and enforce a specific ring pucker, which may be favorable for binding to iNOS.
| Structural Element | Putative Interaction with iNOS |
| Piperidine Ring | Mimics the binding of L-arginine's guanidino group. |
| 2-(4-fluorophenyl) Group | Interacts with a hydrophobic pocket for enhanced selectivity. |
| 3,3-Difluoro Group | Modulates pKa and conformation for optimal binding. |
Antiviral and Antimicrobial Activities
Fluorinated piperidines have been reported to exhibit a range of antiviral and antimicrobial properties. The introduction of fluorine can enhance the lipophilicity of a molecule, facilitating its passage through viral envelopes or bacterial cell membranes.
While specific antiviral or antimicrobial data for this compound is scarce, its structural motifs are present in compounds with such activities. For example, piperidine-containing compounds have been investigated as entry inhibitors for viruses like HIV and influenza. The 4-fluorophenyl group is also a common substituent in various antimicrobial agents. The combination of these features in this compound suggests potential utility in this area, although this would require empirical validation. The mechanism of action could involve the disruption of microbial cell membranes or the inhibition of essential viral or bacterial enzymes.
Bioisosteric Replacements Involving Fluorinated Piperidine Scaffolds
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug design. The 3,3-difluoropiperidine (B1349930) scaffold can be considered a bioisostere for several other chemical groups.
Most notably, the gem-difluoro group at the 3-position can serve as a bioisosteric replacement for a carbonyl group (ketone). The C-F bonds are polarized, and the C(sp³)-CF₂ group can mimic the electronic properties and dipole moment of a C=O group. However, unlike a ketone, the difluoromethylene group is non-planar and metabolically more stable, as it is not susceptible to reduction. This replacement can therefore improve the pharmacokinetic profile of a drug candidate.
The this compound scaffold could thus be used to replace a corresponding 3-keto-2-(4-fluorophenyl)piperidine structure in a lead compound. This substitution would be expected to enhance metabolic stability and potentially alter the conformational preferences in a beneficial way for target binding, while preserving key electronic interactions.
| Original Group | Bioisosteric Replacement | Advantages of Replacement |
| Carbonyl (C=O) at position 3 | gem-Difluoro (CF₂) at position 3 | Increased metabolic stability, altered conformation. |
| Piperidine Ring | 3,3-Difluoropiperidine Ring | Conformationally restricted, modulated pKa. |
Advanced Analytical Methodologies for Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 3,3-Difluoro-2-(4-fluorophenyl)piperidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and spatial arrangement.
¹H NMR, ¹³C NMR, and ¹⁹F NMR for Precise Characterization
¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The protons on the piperidine (B6355638) ring and the 4-fluorophenyl group would exhibit characteristic chemical shifts and coupling patterns. For instance, the aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm), showing splitting patterns indicative of their substitution. The protons on the piperidine ring would appear more upfield, with their signals often being complex multiplets due to coupling with each other and with the fluorine atoms. The N-H proton signal would typically be a broad singlet, its chemical shift being sensitive to solvent and concentration.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbon atoms of the 4-fluorophenyl ring would appear in the aromatic region (110-165 ppm), with their chemical shifts influenced by the fluorine substituent. The piperidine ring carbons would be found in the aliphatic region. The carbon at position 3, bonded to two fluorine atoms, would show a characteristic triplet in the proton-coupled spectrum due to ¹JCF coupling and would have a significantly different chemical shift compared to other piperidine carbons. rsc.org
¹⁹F NMR (Fluorine NMR): Given the presence of three fluorine atoms in two different chemical environments (a CF₂ group and an aryl-F group), ¹⁹F NMR is an indispensable tool. biophysics.org It offers a wide chemical shift range, leading to excellent signal dispersion. biophysics.org The spectrum would be expected to show two main signals: one for the single fluorine on the phenyl ring and another for the geminal difluoro group at the C3 position of the piperidine ring. colorado.edu The two fluorine atoms of the CF₂ group are diastereotopic and thus magnetically non-equivalent, which would likely result in two separate signals appearing as an "AB quartet," further split by coupling to nearby protons. nih.gov
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) Range | Expected Multiplicity and Coupling |
|---|---|---|
| ¹H | Aromatic: 7.0 - 7.5 | Doublet of doublets (AA'BB' system) |
| Piperidine (CH₂, CH): 1.5 - 4.0 | Complex multiplets, coupling to H and F | |
| Piperidine (NH): 1.0 - 3.0 | Broad singlet | |
| ¹³C | Aromatic (C-F): 160 - 165 | Doublet (¹JCF) |
| Aromatic (CH): 115 - 135 | Doublet (²JCF, ³JCF) | |
| Piperidine (C2): 50 - 65 | Triplet (²JCF) | |
| Piperidine (C3): 115 - 125 | Triplet (¹JCF) | |
| Piperidine (C4, C5, C6): 20 - 50 | Singlets or small doublets/triplets | |
| ¹⁹F | Aryl-F: -110 to -120 | Multiplet |
| CF₂: -90 to -110 | Two signals, AB quartet with further coupling to H |
Note: This table presents predicted data based on general principles and data for analogous compounds. Actual experimental values may vary.
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. nih.gov
For this compound (C₁₁H₁₂F₃N), the expected exact mass can be calculated. HRMS analysis, typically using electrospray ionization (ESI), would confirm this elemental composition by matching the measured mass to the calculated mass with an error of less than 5 ppm. nih.gov The mass spectrum would also show a characteristic fragmentation pattern, providing further structural confirmation. Expected fragmentation could involve the loss of HF, cleavage of the piperidine ring, or loss of the fluorophenyl group.
Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. Key expected peaks include N-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1350 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and the carbon backbone, which may be weak in the IR spectrum.
Table 2: Predicted Vibrational Spectroscopy Data
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | IR | 3300 - 3500 |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 |
| Aromatic C=C Stretch | IR, Raman | 1500 - 1620 |
| C-F Stretch | IR | 1000 - 1350 |
Note: This table is predictive. Actual peak positions and intensities depend on the specific molecular environment.
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, assuming a suitable single crystal can be grown. This technique would precisely determine bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). For substituted piperidines, a chair conformation is common. nih.govnih.gov
Furthermore, the crystal structure reveals how molecules pack in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds (e.g., N-H···F) and other weak interactions (e.g., C-H···π) that stabilize the crystal packing. researchgate.netopenaire.eu
Other Spectroscopic and Microscopic Techniques
A variety of other techniques can provide further characterization.
UV-Vis Absorption Spectroscopy: This technique provides information about the electronic transitions within the molecule. The 4-fluorophenyl group is a chromophore that would lead to characteristic absorption bands in the ultraviolet region, typically between 200 and 300 nm. The HOMO-LUMO energy gap can be estimated from the absorption onset and compared with theoretical calculations. researchgate.net
Thermal Analysis (TGA and DSC):
Thermal Gravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Differential Scanning Calorimetry (DSC): DSC detects transitions such as melting point, glass transitions, and crystallization events by measuring the heat flow into or out of a sample as it is heated or cooled.
Scanning Electron Microscopy (SEM): SEM is a microscopy technique that provides high-resolution images of the surface morphology and topography of the solid material, revealing details about its crystal habit and particle size distribution.
Computational Chemistry and Molecular Modeling for Fluorinated Piperidine Research
Molecular Docking for Prediction and Analysis of Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological activity of fluorinated piperidines by modeling their interactions with therapeutic targets.
While specific docking studies on 3,3-difluoro-2-(4-fluorophenyl)piperidine are not widely published, the methodology is extensively applied to analogous piperidine (B6355638) scaffolds to probe their binding modes. For instance, computational studies on piperidine-based compounds have been used to elucidate interactions with targets like the sigma-1 receptor (S1R) and the dopamine (B1211576) D4 receptor. nih.govnih.gov The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the binding affinity.
The analysis of the resulting docked poses reveals key molecular interactions, such as:
Hydrogen Bonds: The piperidine nitrogen, when protonated, can act as a hydrogen bond donor, while fluorine atoms can act as weak acceptors.
Hydrophobic Interactions: The phenyl and piperidine rings often engage in hydrophobic interactions with nonpolar residues in the receptor's binding pocket.
Aromatic Interactions: Pi-pi stacking or pi-cation interactions can occur between the fluorophenyl ring and aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.
In a study of piperidine derivatives targeting the S1R, molecular dynamics simulations revealed crucial interactions with specific amino acid residues that stabilize the ligand within the binding pocket. nih.gov Similarly, research on 4,4-difluoropiperidine (B1302736) derivatives as D4 receptor antagonists used molecular modeling to understand structure-activity relationships, noting that modifications to the scaffold significantly impacted binding affinity. nih.govnih.gov These studies underscore the importance of computational modeling in guiding the design of new, more potent, and selective ligands.
Table 1: Illustrative Example of Molecular Interactions for a Piperidine Derivative
| Interaction Type | Interacting Ligand Moiety | Interacting Receptor Residue (Example) |
|---|---|---|
| Hydrogen Bond | Piperidine N-H | Aspartic Acid (Asp) |
| Hydrophobic | Phenyl Ring | Leucine (Leu), Valine (Val) |
| Aromatic (π-π) | Fluorophenyl Ring | Tyrosine (Tyr), Phenylalanine (Phe) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For fluorinated piperidines, QSAR can predict the therapeutic potency or toxicity of new, unsynthesized analogs based on calculated molecular descriptors.
The development of a QSAR model involves several steps:
Data Collection: A dataset of piperidine derivatives with measured biological activities (e.g., IC₅₀ values) is compiled. tandfonline.comresearchgate.net
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). nih.govnih.gov
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation linking the descriptors to the activity. tandfonline.comresearchgate.net
Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques. nih.govmdpi.com
Studies on various piperidine subfamilies have successfully used QSAR to model activities such as Akt1 inhibition and antiproliferative effects against cancer cell lines. tandfonline.comresearchgate.netnih.gov In these studies, 3D autocorrelation descriptors selected by a genetic algorithm were used to develop robust MLR models. tandfonline.com Another QSAR study on the toxicity of piperidine derivatives against Aedes aegypti used 2D topological descriptors to create predictive models. nih.gov These models help identify the key structural features that govern biological activity, providing a rational basis for designing more effective compounds.
Table 2: Examples of Molecular Descriptors Used in Piperidine QSAR Studies
| Descriptor Type | Descriptor Name/Class | Information Encoded |
|---|---|---|
| 2D | Topological Descriptors | Atomic connectivity and branching. |
| 3D | 3D-Autocorrelation | Spatial distribution of physicochemical properties. |
| Electronic | Partial Charges | Distribution of electrons within the molecule. |
Density Functional Theory (DFT) for Electronic Structure, Spectroscopic Properties, and Thermochemistry
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and energetic properties of molecules. For this compound, DFT calculations can provide fundamental insights that are highly valuable for understanding its chemical reactivity and conformational preferences.
Key applications of DFT in fluorinated piperidine research include:
Geometry Optimization: DFT is used to find the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. Studies on related substituted piperidines have used DFT to confirm that the piperidine ring adopts a chair conformation. nih.gov
Conformational Analysis: Fluorine substitution on the piperidine ring has profound stereoelectronic effects. Computational investigations have shown that factors like hyperconjugation and charge-dipole interactions can lead to a preference for the fluorine atom to be in an axial position, a counterintuitive result that DFT can explain. nih.gov
Electronic Properties: DFT calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Spectroscopic Properties: DFT can predict vibrational frequencies (IR spectra) and chemical shifts (NMR spectra), which aids in the interpretation of experimental data and structural confirmation. nih.gov
Thermochemistry: Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated, providing information about the stability of different isomers and the feasibility of chemical reactions.
A combined experimental and DFT study on the synthesis of piperidines proposed a catalytic cycle based on calculated energy profiles. acs.org Another study used DFT to corroborate the crystal structure of a complex piperidine derivative, showing good agreement between calculated and experimental geometries. nih.gov
Table 3: Typical Parameters Calculated by DFT for a Piperidine Derivative
| Parameter | Description | Typical Use |
|---|---|---|
| Optimized Geometry | Lowest energy 3D structure | Conformational analysis, input for docking. |
| HOMO-LUMO Gap | Energy difference between frontier orbitals | Predicts chemical reactivity and stability. |
| Mulliken Charges | Distribution of atomic charges | Analysis of electrostatic potential and reactive sites. |
| Vibrational Frequencies | Predicted IR absorption bands | Aids in experimental spectra interpretation. |
Prediction and Analysis of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational methods are frequently used to predict the NLO properties of new molecules, guiding the synthesis of promising candidates. The presence of fluorine atoms and aromatic systems in this compound suggests it could be investigated for such properties.
The key NLO properties calculated computationally include:
Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β): Related to the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). For a molecule to have a non-zero β, it must lack a center of symmetry.
Second Hyperpolarizability (γ): Related to the third-order NLO response.
Computational studies on other piperidine derivatives have been performed to evaluate their potential as NLO materials. researchgate.net These studies often involve DFT calculations to determine the polarizability and hyperpolarizability tensors. The results can indicate whether a compound is likely to exhibit a significant NLO response. For example, research on pyrene (B120774) derivatives showed that intramolecular charge transfer and a large π-conjugated system, features that can be modulated in piperidine systems, lead to a strong NLO response. nih.gov
Table 4: Example of Calculated NLO Properties for an Organic Molecule
| Property | Symbol | Description |
|---|---|---|
| Dipole Moment | µ | Measures the polarity of the molecule. |
| Mean Polarizability | α | Average polarizability over all directions. |
Mechanistic Computational Studies for Elucidating Reaction Pathways and Stereoselectivity
Understanding the mechanism of a chemical reaction is key to optimizing conditions, improving yields, and controlling stereochemistry. Computational studies, often using DFT, are powerful tools for mapping the intricate pathways of reactions that form fluorinated piperidines.
For the synthesis of piperidine rings, mechanistic studies can:
Identify Intermediates and Transition States: By calculating the energies of all species along a proposed reaction coordinate, researchers can identify stable intermediates and high-energy transition states.
Calculate Activation Energies: The energy difference between reactants and the transition state determines the reaction rate. Computation can compare different potential pathways to see which is energetically favored.
Explain Stereoselectivity: In reactions that create chiral centers, such as the formation of this compound, DFT can calculate the energies of the transition states leading to different stereoisomers. This explains why one diastereomer or enantiomer is formed preferentially.
A detailed mechanistic study on the copper-catalyzed synthesis of piperidines combined experimental work with DFT investigations to propose a Cu(I)/Cu(II) catalytic cycle. acs.orgnih.gov The calculations helped to understand the role of the ligand, the effect of the halide, and the C-N bond formation step. Similarly, computational analysis of dearomatization-hydrogenation processes has been used to understand how all-cis-(multi)fluorinated piperidines are formed with high diastereoselectivity. nih.gov These computational insights are critical for developing new, efficient, and selective synthetic methods.
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Stereoselective Synthetic Methodologies
The synthesis of fluorinated piperidines, particularly with control over stereochemistry, remains a formidable challenge. While methods exist for creating various substituted 3,3-difluoropiperidines, future research will undoubtedly focus on developing more efficient, sustainable, and stereoselective routes.
Current synthetic strategies often involve multi-step sequences, such as the 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles followed by reductions and cyclization, to generate 4-substituted 3,3-difluoropiperidines. nih.gov Other approaches include the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines to access 5-halo-3,3-difluoropiperidines, which serve as precursors to other functionalized derivatives. researchgate.net A significant breakthrough has been the dearomatization–hydrogenation (DAH) of fluoropyridine precursors, which allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines in a one-pot process. nih.gov This method represents a major step forward, yet there is still a need for methodologies that provide access to a wider range of diastereomers. nih.gov
Future research will likely prioritize the following areas:
Asymmetric Catalysis: The development of catalytic enantioselective methods to directly access chiral 3,3-difluoropiperidine (B1349930) scaffolds from simple precursors is a primary goal. This could involve chiral transition-metal catalysts or organocatalysts to control the formation of stereocenters during the ring-forming step.
Frustrated Lewis Pair (FLP) Chemistry: Recent advances in using FLPs for the monoselective C–F activation of geminal difluoroalkanes present a promising, albeit currently underdeveloped, avenue for the stereoselective synthesis of fluorinated compounds. nih.gov Applying this concept to desymmetrize gem-difluoro groups on a pre-formed piperidine (B6355638) ring or its precursors could provide novel entry points to stereo-enriched products. nih.gov
Flow Chemistry and Photoredox Catalysis: Leveraging flow chemistry could enhance the safety and scalability of fluorination and cyclization reactions. Combining these techniques with photoredox catalysis may enable novel transformations under mild conditions, reducing waste and improving energy efficiency.
Bio-catalysis: The use of engineered enzymes to perform stereoselective fluorination or cyclization reactions offers a highly sustainable and specific alternative to traditional chemical methods.
A comparative table of synthetic strategies highlights the evolution and future needs in this field.
| Synthetic Strategy | Key Features | Limitations & Future Directions |
| Multi-step Classical Synthesis | Access to 4- and 5-substituted 3,3-difluoropiperidines. nih.govresearchgate.net | Often requires harsh reagents, multiple steps, and lacks general stereocontrol. |
| Dearomatization-Hydrogenation (DAH) | One-pot, highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. nih.gov | Primarily yields the cis-diastereomer; requires development for other stereoisomers. |
| FLP-Mediated C-F Activation | Potential for stereoselective desymmetrization of gem-difluoro groups. nih.gov | Method is still in its infancy and requires adaptation for piperidine systems. |
| Catalytic Hydrogenation | Robust transformation of abundant fluoropyridines to fluorinated piperidines using heterogeneous catalysts. acs.org | Control of hydrodefluorination and diastereoselectivity can be challenging. |
Exploration of New Biological Targets and Therapeutic Areas for Fluorinated Piperidine Scaffolds
The fluorinated piperidine scaffold is a privileged structure in medicinal chemistry. The introduction of gem-difluoro groups can modulate pKa, lipophilicity, and metabolic stability, making these compounds attractive for targeting a range of biological systems. While derivatives have been explored as NR2B NMDA receptor antagonists for neuropsychiatric disorders and as dopamine (B1211576) D4 receptor antagonists, the full therapeutic potential of this scaffold is far from realized. google.comnih.gov
Recent studies on other fluorinated piperidine derivatives have demonstrated significant inhibitory activity against α-glucosidase and cholinesterases, suggesting potential applications in treating diabetes mellitus and Alzheimer's disease. nih.gov These findings underscore the versatility of the scaffold and encourage broader screening efforts. nih.gov
Future research is expected to venture into new therapeutic domains:
Kinase Inhibitors: The piperidine moiety is a common feature in kinase inhibitors. acs.org The unique conformational constraints and electronic properties of the 3,3-difluoro-2-arylpiperidine motif could be exploited to design highly selective inhibitors for kinases implicated in cancer or inflammatory diseases, such as LATS1/2 in the Hippo pathway. acs.org
Ion Channel Modulators: The precise orientation of substituents on the piperidine ring is crucial for interaction with ion channels. The stereochemically defined nature of compounds like 3,3-Difluoro-2-(4-fluorophenyl)piperidine makes them ideal candidates for developing potent and selective modulators of voltage-gated or ligand-gated ion channels involved in pain, epilepsy, or cardiac arrhythmias.
GPCR Ligands: G-protein coupled receptors (GPCRs) remain a major class of drug targets. The difluoropiperidine scaffold can serve as a template for developing novel agonists or antagonists with improved selectivity and pharmacokinetic profiles for targets like serotonin (B10506) (5-HT) or dopamine receptors, beyond the D4 subtype. nih.govresearchgate.netnih.gov
The table below summarizes known and potential biological targets for fluorinated piperidine scaffolds.
| Target Class | Specific Example(s) | Potential Therapeutic Area | Reference |
| Ligand-gated Ion Channels | NR2B-selective NMDA Receptor | Depression, Neurodegenerative Disorders | google.com |
| GPCRs | Dopamine D4 Receptor | Parkinson's Disease, Schizophrenia | nih.govnih.gov |
| Enzymes | α-Glucosidase, Cholinesterases | Diabetes Mellitus, Alzheimer's Disease | nih.gov |
| Kinases | LATS1/2 | Regenerative Medicine, Oncology | acs.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize drug discovery. nih.gov For fluorinated piperidines, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and accelerate the design-make-test-analyze cycle. springernature.com
Future applications in this area include:
De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and autoencoders, can be trained on existing libraries of fluorinated compounds to design novel piperidine derivatives with desired properties. springernature.com These models can suggest new molecules with optimized potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
Property Prediction: Machine learning algorithms can be developed to accurately predict key physicochemical and biological properties. For the this compound scaffold, ML models could forecast pKa, solubility, membrane permeability, and binding affinity for various targets, thereby prioritizing the synthesis of the most promising candidates. researchgate.net For instance, AI could predict how subtle structural changes would impact CNS MPO (Central Nervous System Multiparameter Optimization) scores, guiding the design of brain-penetrant therapeutics. nih.gov
Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze complex molecules and propose viable synthetic pathways. nih.gov This would be invaluable for a complex scaffold like this compound, helping chemists identify the most efficient and sustainable routes from commercially available starting materials. These platforms can learn from the vast chemical literature to suggest novel disconnections and reaction conditions.
Automated Synthesis: The integration of AI with robotic platforms paves the way for fully automated compound synthesis. nih.gov An AI could design a novel fluorinated piperidine derivative, predict its synthesis, and then direct a robotic system to execute the synthesis and purification, dramatically increasing research throughput.
Advanced Applications in Chemical Biology and Materials Science
Beyond direct therapeutic use, this compound and related structures are valuable tools for basic research in chemical biology. The exclusion of explicit material property discussion shifts the focus to their application as molecular probes and functional building blocks.
Chemical Probes for Target Validation: Highly potent and selective ligands are essential for validating the role of specific biological targets in disease pathways. The exceptional selectivity of some fluorinated piperidine derivatives for receptors like the dopamine D4 receptor makes them valuable in vitro tool compounds. nih.govnih.gov Future work will involve developing derivatives suitable for in vivo studies, potentially by incorporating photo-affinity labels or radiolabels to map receptor distribution and occupancy.
Conformational Tools: The gem-difluoro group acts as a powerful conformational lock, influencing the piperidine ring's puckering. The predictable gauche conformation and stereoelectronic effects of the C-F bonds can be used to design molecules that selectively stabilize a particular receptor state. acs.org This makes them excellent tools for studying the structural biology of protein-ligand interactions through techniques like X-ray crystallography or cryo-electron microscopy.
Building Blocks for Complex Architectures: The DAH process provides access to all-cis-(multi)fluorinated piperidines that can be used as versatile building blocks. nih.gov These pre-functionalized, stereochemically defined scaffolds can be incorporated into larger, more complex molecules, such as fluorinated ionic liquids or novel ligands for asymmetric catalysis, thereby transferring their unique properties to new molecular systems. nih.gov
Q & A
Q. How can researchers determine the structure-activity relationship (SAR) of 3,3-difluoro-2-(4-fluorophenyl)piperidine and its analogs?
Answer:
- Methodology : Use Quantitative Structure-Activity Relationship (QSAR) modeling with software like ADMET Predictor™ or MedChem Designer™. Convert inhibitory activity (e.g., IC50) into pIC50 values to normalize data distribution. Analyze molecular descriptors (e.g., hydrophobicity, steric effects) to correlate structural features with biological activity .
- Example : A dataset of 43 phenyl piperidine derivatives with SERT inhibitory activity was modeled to identify key structural motifs influencing potency .
Q. What experimental approaches are recommended for initial biological activity screening of this compound?
Answer:
- Methodology : Conduct in vitro assays (e.g., enzyme inhibition, receptor binding) using standardized protocols. Validate results with dose-response curves (IC50/EC50). Include safety assessments (e.g., cytotoxicity) using cell lines like HEK293 or HepG2. Reference safety guidelines (e.g., P301-P390 for emergency response) .
Q. How can researchers evaluate the pharmacokinetic (ADMET) properties of this compound?
Answer:
- Methodology : Use in silico tools (e.g., ADMET Predictor™) to predict absorption, distribution, metabolism, excretion, and toxicity. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Prioritize compounds with high bioavailability and low CYP450 inhibition .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data for fluorinated piperidine derivatives?
Answer:
- Methodology : Apply machine learning (ML) or artificial intelligence (AI) to analyze discrepancies between in silico predictions and empirical results. Use consensus modeling to integrate QSAR, molecular dynamics, and crystallography data. For example, ML algorithms can identify outliers in IC50 datasets caused by unaccounted steric effects .
Q. What strategies optimize the synthesis of this compound analogs with improved potency?
Answer:
- Methodology : Use green chemistry principles (e.g., water as a solvent, catalytic reagents) to enhance yield and purity. Optimize reaction conditions (temperature, pH) via Design of Experiments (DoE). For fluorinated intermediates, employ safe handling protocols (e.g., P210-P280 for flammability and toxicity risks) .
Q. How can crystallography and NMR resolve structural ambiguities in fluorinated piperidine derivatives?
Answer:
- Methodology : Perform X-ray crystallography to confirm stereochemistry and fluorine positioning. For dynamic studies, use ¹⁹F NMR to analyze conformational changes in solution. Reference datasets like C30H27F2N3O2 (ICSD/CCDC codes) for comparative analysis .
Q. What advanced toxicity models are suitable for assessing long-term risks of fluorinated piperidines?
Answer:
Q. How can AI-driven drug design improve the success rate of piperidine-based therapeutics?
Answer:
- Methodology : Integrate generative AI (e.g., deep learning for scaffold hopping) with high-throughput virtual screening. Focus on piperidine’s versatility in targeting GPCRs, ion channels, and enzymes. Leverage historical data (e.g., 21,143 compounds with 6.2% success rate) to train predictive models .
Data Analysis & Validation
Q. How should researchers address variability in biological activity data for fluorinated piperidines?
Answer:
- Methodology : Normalize IC50 values to pIC50 (-log IC50) to reduce skewness. Use statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. What criteria should guide the selection of analogs for further testing?
- Methodology : Prioritize compounds with:
Integration with Broader Research
Q. How can fluorinated piperidines be integrated into multi-target drug discovery programs?
Answer:
- Methodology : Use network pharmacology to map interactions between piperidine derivatives and disease-associated targets (e.g., serotonin transporters, kinases). Combine with cheminformatics to design dual-acting compounds (e.g., kinase-PDE4 inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
